molecular formula C8H8BrN3 B13343258 8-Bromo-3-methylimidazo[1,2-a]pyridin-6-amine

8-Bromo-3-methylimidazo[1,2-a]pyridin-6-amine

Cat. No.: B13343258
M. Wt: 226.07 g/mol
InChI Key: CWNSBHGNVWMRBP-UHFFFAOYSA-N
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Description

8-Bromo-3-methylimidazo[1,2-a]pyridin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-3-methylimidazo[1,2-a]pyridin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with bromoacetaldehyde diethyl acetal, followed by cyclization in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-3-methylimidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the imidazo[1,2-a]pyridine ring can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

    Substitution Reactions: Formation of 8-substituted derivatives.

    Oxidation Reactions: Formation of N-oxides.

    Reduction Reactions: Formation of dihydro derivatives.

Scientific Research Applications

8-Bromo-3-methylimidazo[1,2-a]pyridin-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-3-methylimidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The bromine atom and the imidazo[1,2-a]pyridine ring play crucial roles in binding to the target sites and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine
  • 8-Chloro-2-ethylimidazo[1,2-a]pyrazine
  • 2-Ethyl-6-chloroimidazo[1,2-a]pyridine

Uniqueness

8-Bromo-3-methylimidazo[1,2-a]pyridin-6-amine is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for drug development and other applications.

Properties

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

8-bromo-3-methylimidazo[1,2-a]pyridin-6-amine

InChI

InChI=1S/C8H8BrN3/c1-5-3-11-8-7(9)2-6(10)4-12(5)8/h2-4H,10H2,1H3

InChI Key

CWNSBHGNVWMRBP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1C=C(C=C2Br)N

Origin of Product

United States

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